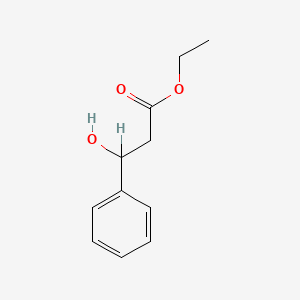

Ethyl 3-hydroxy-3-phenylpropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226071. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIBDQWVFHDBOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052239 | |

| Record name | Ethyl 3-hydroxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5764-85-2 | |

| Record name | Ethyl β-hydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5764-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-phenylhydracrylate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005764852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-hydroxy-3-phenylpropanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, .beta.-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-hydroxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxy-3-phenylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-PHENYLHYDRACRYLATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LXM18J49C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-hydroxy-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxy-3-phenylpropanoate is a chiral specialty chemical, recognized for its significant role as a key intermediate in the synthesis of various pharmaceuticals. Its structure, featuring a hydroxyl group and an ester, allows for diverse chemical modifications, making it a valuable building block in asymmetric synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in drug development, with a particular focus on its role in the synthesis of fluoxetine (B1211875).

Chemical and Physical Properties

This compound is a colorless liquid with a faint aromatic odor. It is soluble in organic solvents but has limited solubility in water. The presence of a chiral center at the C-3 position means it can exist as two enantiomers, (R)- and (S)-, or as a racemic mixture.

Identifiers and General Properties

A summary of the key identifiers and general properties for the racemic and enantiomeric forms of this compound is presented in Table 1.

Table 1: Identifiers and General Properties of this compound

| Property | Racemic this compound | (+)-(R)-Ethyl 3-hydroxy-3-phenylpropanoate | (-)-(S)-Ethyl 3-hydroxy-3-phenylpropanoate |

| IUPAC Name | This compound | ethyl (3R)-3-hydroxy-3-phenylpropanoate | ethyl (3S)-3-hydroxy-3-phenylpropanoate |

| CAS Number | 5764-85-2 | 72656-47-4 | 33401-74-0 |

| Molecular Formula | C₁₁H₁₄O₃ | C₁₁H₁₄O₃ | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol | 194.23 g/mol | 194.23 g/mol |

| Appearance | Colorless liquid | - | Colorless liquid |

Physical and Chemical Data

Quantitative physical and chemical data are crucial for the handling, storage, and application of this compound. Table 2 provides a compilation of these properties.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Boiling Point | 195 °C at 11 Torr | [1][2] |

| Density | 1.088 - 1.51 g/mL | [1][2][3] |

| Refractive Index (n20/D) | 1.510 | [1][2][4] |

| Optical Activity ([α]20/D) | +51±2°, c = 1% in chloroform (B151607) (for the R-enantiomer) | [4] |

| pKa (Predicted) | 13.57 ± 0.20 | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectral Data

¹H NMR and ¹³C NMR of Ethyl 3-phenylpropanoate

The following tables summarize the ¹H and ¹³C NMR chemical shifts for Ethyl 3-phenylpropanoate in CDCl₃.

Table 3: ¹H NMR Spectral Data for Ethyl 3-phenylpropanoate (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.32 - 7.17 | m | Ar-H |

| 4.13 | q | -O-CH₂ -CH₃ |

| 2.96 | t | Ph-CH₂ - |

| 2.63 | t | -CH₂ -COO- |

| 1.24 | t | -O-CH₂-CH₃ |

Table 4: ¹³C NMR Spectral Data for Ethyl 3-phenylpropanoate (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 173.0 | C =O |

| 140.8 | Ar-C (quaternary) |

| 128.5 | Ar-C H |

| 128.3 | Ar-C H |

| 126.2 | Ar-C H |

| 60.4 | -O-C H₂- |

| 35.9 | Ph-C H₂- |

| 31.0 | -C H₂-COO- |

| 14.2 | -C H₃ |

IR Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl (-OH), ester carbonyl (C=O), and aromatic (C=C) functional groups. A broad peak around 3400 cm⁻¹ would indicate the O-H stretch, a strong peak around 1730 cm⁻¹ would correspond to the C=O stretch of the ester, and peaks in the 1600-1450 cm⁻¹ region would be indicative of the aromatic ring.

Experimental Protocols

The synthesis of this compound can be achieved through various methods. The Reformatsky reaction is a classic and effective approach for preparing the racemic mixture, while enzymatic resolution is a powerful technique for obtaining the enantiomerically pure forms.

Synthesis via Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester.

-

Ethyl bromoacetate (B1195939)

-

Zinc dust (activated)

-

Toluene (B28343) (anhydrous)

-

Iodine (catalytic amount)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297)

-

Activate zinc dust by stirring with a catalytic amount of iodine in anhydrous toluene under an inert atmosphere.

-

To the activated zinc suspension, add a solution of benzaldehyde and ethyl bromoacetate in anhydrous toluene dropwise.

-

Heat the reaction mixture to initiate the reaction, then maintain at a gentle reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Enantioselective Synthesis via Enzymatic Resolution

Enzymatic resolution is a highly effective method for separating enantiomers. This protocol describes the kinetic resolution of racemic this compound using a lipase (B570770).

-

Racemic this compound

-

Lipase (e.g., from Candida antarctica, Lipase B)

-

Acylating agent (e.g., vinyl acetate)

-

Organic solvent (e.g., tert-butyl methyl ether)

-

Phosphate buffer (pH 7)

-

Ethyl acetate

-

Hexane

-

Dissolve racemic this compound in the organic solvent.

-

Add the lipase and the acylating agent to the solution.

-

Incubate the mixture with shaking at a controlled temperature (e.g., 30-45 °C).

-

Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the unreacted ester and the acylated product.

-

Stop the reaction at approximately 50% conversion to achieve high e.e. for both the remaining (S)-ester and the produced (R)-acylated ester.

-

Filter off the enzyme.

-

Separate the unreacted (S)-ethyl 3-hydroxy-3-phenylpropanoate from the (R)-acylated ester by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

-

The (R)-acylated ester can be hydrolyzed back to (R)-ethyl 3-hydroxy-3-phenylpropanoate if desired.

Applications in Drug Development

This compound, particularly its enantiomerically pure forms, is a crucial intermediate in the synthesis of several important pharmaceuticals.

Synthesis of Fluoxetine

(S)-Ethyl 3-hydroxy-3-phenylpropanoate is a key precursor in the synthesis of the widely used antidepressant, Fluoxetine (Prozac®).[2][4] The synthesis involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with N-methylamine and subsequent etherification.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment such as safety glasses, gloves, and a lab coat should be worn. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical industry. This guide has provided a detailed overview of its chemical and physical properties, methods for its synthesis, and its role in drug development. The provided experimental protocols and workflows offer a practical resource for researchers and scientists working with this compound. Further research to fully characterize the spectral properties of the individual enantiomers would be a valuable addition to the existing literature.

References

- 1. Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate | C12H16O3 | CID 249268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0380924A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl 3-hydroxy-3-phenylpropanoate

Abstract

This compound is a chiral β-hydroxy ester of significant interest in the pharmaceutical industry. It serves as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875) and the norepinephrine (B1679862) reuptake inhibitor tomoxetine (B1242691).[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, with a focus on experimental protocols and data relevant to researchers in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic aromatic odor.[2] It is chiral, and its enantiomers are crucial building blocks in asymmetric synthesis. The physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₃ | [2][3] |

| Molecular Weight | 194.23 g/mol | [2][3] |

| CAS Number | 5764-85-2 (Racemate) | [3] |

| 72656-47-4 ((R)-enantiomer) | ||

| 33401-74-0 ((S)-enantiomer) | [2] | |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 195 °C at 11 Torr | [2] |

| Refractive Index (n20/D) | 1.510 | [2] |

| Optical Activity ([α]20/D) | +51±2°, c = 1% in chloroform (B151607) ((R)-enantiomer) |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. The Reformatsky reaction is a classic and widely used approach for the racemic synthesis. For the production of enantiomerically pure forms, enzymatic resolution is a common and effective strategy.

Racemic Synthesis via the Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[4][5] In the case of this compound, benzaldehyde (B42025) and ethyl bromoacetate (B1195939) are used as starting materials.

Experimental Protocol: Reformatsky Reaction

Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) | Equivalence |

| Zinc (powder) | 65.41 | - | 8 g | 120 | 1.2 |

| Ethyl bromoacetate | 167.01 | 1.506 | 11.1 mL | 100 | 1 |

| Benzaldehyde | 106.12 | 1.045 | 12.4 mL | 120 | 1.2 |

| Toluene (B28343) | - | - | 30 mL | - | - |

| Diethyl ether | - | - | 25 mL | - | - |

Procedure: [6]

-

Solvent Preparation: Dry 30 mL of toluene and 25 mL of diethyl ether over sodium metal under a nitrogen atmosphere. Distill the solvents immediately before use.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 8 g of activated zinc powder.

-

Initiation: Add a small crystal of iodine to activate the zinc.

-

Addition of Reactants: Add a solution of 12.4 mL of benzaldehyde and 11.1 mL of ethyl bromoacetate in 20 mL of dry toluene dropwise to the zinc suspension with vigorous stirring.

-

Reaction: The reaction is exothermic and should be controlled by the rate of addition. After the initial reaction subsides, heat the mixture to reflux for 1 hour to ensure complete reaction.

-

Work-up: Cool the reaction mixture to room temperature and add 50 mL of 10% sulfuric acid to dissolve the unreacted zinc and the zinc salt of the product.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 25 mL portions of diethyl ether.

-

Washing: Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation to yield this compound. A typical yield is around 52%.[6]

Reaction Mechanism:

The mechanism of the Reformatsky reaction involves the formation of an organozinc intermediate (a zinc enolate), which then adds to the carbonyl group of the aldehyde.[4][5][7]

Caption: Mechanism of the Reformatsky Reaction.

Enantioselective Synthesis via Enzymatic Resolution

Enzymatic resolution is a powerful technique to separate enantiomers from a racemic mixture. For this compound, lipase-catalyzed transesterification is a commonly employed method.[8]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [8]

Reagents:

| Reagent | Amount |

| Racemic this compound | 0.05 mL |

| Vinyl acetate | 0.2 mL |

| tert-Butyl methyl ether (t-BME) | 4.75 mL |

| Lipase (B570770) PS-C (from Pseudomonas cepacia) | 0.2 g |

Procedure:

-

Reaction Setup: In a 15 mL vial, combine 4.75 mL of tert-butyl methyl ether and 0.2 mL of vinyl acetate.

-

Addition of Substrate and Enzyme: Add 0.05 mL of racemic this compound and 0.2 g of lipase PS-C to the mixture.

-

Reaction: Shake the reaction mixture at 150 rpm and maintain the temperature at 45 °C.

-

Monitoring: Monitor the reaction progress by gas chromatography (GC).

-

Work-up: After approximately 20 hours (or until ~50% conversion is reached), stop the reaction. The (S)-enantiomer of this compound remains unreacted, while the (R)-enantiomer is acetylated.

-

Separation: The unreacted (S)-ester and the (R)-acetylated product can be separated by column chromatography.

Results:

This method can yield (S)-ethyl 3-hydroxy-3-phenylpropanoate with an enantiomeric excess (ee) of 100% at 55.6% conversion, and the corresponding (R)-ethyl 3-O-acetyl-3-phenylpropionate with 97.8% ee.[8]

Caption: Enzymatic Kinetic Resolution Workflow.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Spectral data for the related compound, ethyl 3-phenylpropanoate, shows the following characteristic peaks (400 MHz, CDCl₃): δ 1.21 (t, 3H), 2.60 (t, 2H), 2.94 (t, 2H), 4.10 (q, 2H), 7.16-7.29 (m, 5H). For this compound, one would expect the appearance of a hydroxyl proton signal and a splitting of the methylene (B1212753) protons adjacent to the chiral center. |

| ¹³C NMR | For the related ethyl 3-phenylpropanoate (22.53 MHz, CDCl₃): δ 14.2, 31.0, 35.9, 60.4, 126.2, 128.3, 128.5, 140.6, 172.8. The presence of the hydroxyl group in this compound would shift the chemical shift of the carbon bearing the hydroxyl group significantly downfield. |

| IR (Infrared) | Expected characteristic peaks would include a broad O-H stretch around 3400 cm⁻¹, a C=O stretch for the ester at approximately 1730 cm⁻¹, and C-H stretches for the aromatic and aliphatic portions. |

Note: The provided spectroscopic data is for a closely related compound, and the expected shifts for the target molecule are inferred. For precise data, direct experimental measurement is necessary.

Applications in Drug Development

This compound is a valuable chiral building block in the pharmaceutical industry. Its primary application is in the synthesis of antidepressant drugs.

-

(S)-Ethyl 3-hydroxy-3-phenylpropanoate is a precursor for the synthesis of (S)-fluoxetine.

-

The enantiomers of 3-hydroxy-3-phenylpropanoic acid, derived from the hydrolysis of the corresponding ethyl esters, are key intermediates in the synthesis of tomoxetine and nisoxetine.[1]

Caption: Role in the synthesis of key pharmaceuticals.

Safety and Handling

Detailed toxicological data for this compound is limited. Standard laboratory safety precautions should be followed when handling this compound.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

-

Inhalation: Use in a well-ventilated area to avoid inhaling vapors.[2]

-

Storage: Store in a cool, dry, and well-ventilated place, away from sources of ignition and oxidizing agents.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

This guide provides a foundational understanding of this compound for research and development purposes. For further information, consulting the cited literature is recommended.

References

- 1. scielo.br [scielo.br]

- 2. chembk.com [chembk.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 3-hydroxy-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 3-hydroxy-3-phenylpropanoate, a key chiral building block in the synthesis of various pharmaceuticals. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its applications in drug development.

Chemical and Physical Properties

This compound is a chiral ester with the molecular formula C₁₁H₁₄O₃.[1] It exists as a racemic mixture and as two distinct enantiomers, (R) and (S). The specific properties of each form are crucial for their application in stereoselective synthesis.

Table 1: Chemical Identifiers and Properties of this compound and its Enantiomers

| Property | Racemic this compound | (+)-(R)-Ethyl 3-hydroxy-3-phenylpropanoate | (-)-(S)-Ethyl 3-hydroxy-3-phenylpropanoate |

| CAS Number | 5764-85-2[2] | 72656-47-4 | 33401-74-0[3] |

| Molecular Formula | C₁₁H₁₄O₃[1] | C₁₁H₁₄O₃ | C₁₁H₁₄O₃[3] |

| Molecular Weight | 194.23 g/mol [1] | 194.23 g/mol | 194.23 g/mol [3] |

| Appearance | Colorless to light yellow clear liquid | - | Colorless liquid with an aromatic odor[3] |

| Boiling Point | 154-156 °C @ 13 Torr | - | 195 °C @ 11 Torr[3] |

| Density | 1.088 - 1.119 g/cm³ | - | 1.51 g/ml[3] |

| Refractive Index (n20/D) | 1.523 | 1.510 | 1.510[3] |

| Optical Activity ([α]20/D) | Not Applicable | +51±2°, c = 1% in chloroform | - |

| Storage | Store in a cool, dry, ventilated place[3] | 2-8°C | Store in a cool, dry, ventilated place[3] |

Synthesis of this compound

The most common and effective method for synthesizing this compound is the Reformatsky reaction . This organozinc-mediated reaction involves the condensation of an α-halo ester (ethyl bromoacetate) with a carbonyl compound (benzaldehyde).

Reformatsky Reaction Mechanism

The reaction proceeds through the formation of an organozinc reagent, often called a Reformatsky enolate. This enolate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents self-condensation of the ester.

Experimental Protocol: Synthesis via Reformatsky Reaction

This protocol is a generalized procedure based on common laboratory practices for the synthesis of β-hydroxy esters.

Materials:

-

Activated Zinc dust

-

Iodine (catalyst)

-

Toluene (B28343) (anhydrous)

-

Ethyl bromoacetate

-

Benzaldehyde

-

Methyl tert-butyl ether (MTBE) or Diethyl ether

-

10% Hydrochloric acid (HCl) or saturated Ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Activation of Zinc: A suspension of activated zinc dust (1.2-5.0 eq) and a crystal of iodine (catalytic amount) in anhydrous toluene is stirred under reflux for approximately 5 minutes and then cooled to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Formation of the Reformatsky Reagent: To this mixture, add ethyl bromoacetate (1.0 eq). The mixture may be gently heated to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a grayish, cloudy suspension.

-

Reaction with Benzaldehyde: A solution of benzaldehyde (1.0-1.2 eq) in anhydrous toluene is added dropwise to the suspension of the Reformatsky reagent. The resulting mixture is then stirred at an elevated temperature (e.g., 90 °C) for 30 minutes to an hour, or until TLC analysis indicates the consumption of the starting materials.

-

Workup: The reaction is cooled to 0 °C in an ice bath. The reaction is quenched by the slow addition of 10% HCl or saturated NH₄Cl solution to dissolve the zinc salts.

-

Extraction: The quenched reaction mixture is filtered. The filtrate is transferred to a separatory funnel and extracted with MTBE or diethyl ether (3x).

-

Washing: The combined organic phases are washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield pure this compound.

Analytical Methods

Spectroscopic Analysis

Characterization of this compound is typically performed using NMR and IR spectroscopy. While specific spectra are best obtained from dedicated databases, the expected chemical shifts and vibrational frequencies can be predicted based on the molecule's structure.

-

¹H NMR: Expected signals include a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group, a multiplet for the methylene protons adjacent to the carbonyl group, a multiplet for the methine proton attached to the hydroxyl group, a broad singlet for the hydroxyl proton, and multiplets for the aromatic protons of the phenyl group.

-

¹³C NMR: Key signals are expected for the carbonyl carbon of the ester, the carbons of the phenyl ring, the carbon bearing the hydroxyl group, and the carbons of the ethyl ester group.

-

FT-IR: Characteristic absorption bands would include a broad peak for the O-H stretch of the alcohol group (around 3400 cm⁻¹), a strong peak for the C=O stretch of the ester (around 1730 cm⁻¹), and peaks corresponding to C-H stretches (aromatic and aliphatic) and C-O stretches.

Chromatographic Analysis and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for separating its enantiomers.

Protocol: Chiral HPLC Separation

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H) is effective for enantiomeric resolution.

-

Mobile Phase: A normal-phase eluent, typically a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) (e.g., 95:5 or 90:10 v/v), is commonly used.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 220 nm or 254 nm).

-

Temperature: Column temperature is usually maintained at ambient or a controlled temperature like 25 °C.

This method allows for the quantification of the enantiomeric excess (ee) of a sample, which is critical in the development of single-enantiomer drugs.

Applications in Drug Development

This compound, particularly its (S)-enantiomer, is a valuable chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its bifunctional nature (hydroxyl and ester groups) allows for diverse chemical transformations.

A prominent application is in the synthesis of selective serotonin (B10506) reuptake inhibitors (SSRIs) and norepinephrine (B1679862) reuptake inhibitors (NRIs), which are widely used as antidepressants.

Role in the Synthesis of Fluoxetine and Tomoxetine

The synthesis of drugs like (R,S)-Fluoxetine (Prozac) and (R)-Atomoxetine (Strattera, derived from Tomoxetine) can utilize intermediates derived from this compound. The general synthetic strategy involves the conversion of the ester to an amide, followed by reduction and subsequent etherification.

Biological Activity of Related Compounds

While this compound is primarily a synthetic intermediate, its core phenylpropanoic acid structure is found in many naturally occurring compounds with significant biological activities. Derivatives such as caffeic acid and ferulic acid, which are also phenylpropanoids, exhibit potent antioxidant, anti-inflammatory, and antimicrobial properties. This underlying biological relevance of the phenylpropanoate scaffold underscores its importance as a foundational structure in medicinal chemistry and drug discovery.

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment (PPE), including safety glasses and gloves. The compound should be used in a well-ventilated area, and inhalation of vapors should be avoided. It is classified as a combustible liquid and should be stored away from ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

References

The Crucial Role of Chirality: An In-depth Technical Guide to Ethyl 3-hydroxy-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-hydroxy-3-phenylpropanoate, a seemingly simple molecule, holds a significant position in the world of pharmaceuticals, primarily due to the profound impact of its chirality on biological activity. This technical guide delves into the core aspects of the stereoisomers of this compound, providing a comprehensive overview of their synthesis, separation, and the critical role they play as chiral building blocks in the development of important drugs.

The Significance of Stereoisomers

This compound possesses a single chiral center at the carbon atom bearing the hydroxyl group. This gives rise to two non-superimposable mirror images, the (S)- and (R)-enantiomers. The spatial arrangement of these enantiomers is a critical determinant of their interaction with other chiral molecules, such as enzymes and receptors in the human body. Consequently, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause undesirable side effects.

The enantiomerically pure forms of this compound are highly valued as key intermediates in the synthesis of several important pharmaceuticals, most notably antidepressants like (S)-fluoxetine, tomoxetine, and nisoxetine.[1][2] The (S)-enantiomer, in particular, is a crucial precursor for the synthesis of (S)-Fluoxetine, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI).[1]

Pathways to Enantiopurity: Synthesis and Resolution

Achieving high enantiomeric purity is a central challenge in the utilization of this compound. The primary strategies employed are asymmetric synthesis, which aims to create a specific enantiomer directly, and the resolution of a racemic mixture, which separates the two enantiomers.

Asymmetric Synthesis

One of the most common methods for the asymmetric synthesis of this compound is the stereoselective reduction of ethyl benzoylacetate. This can be achieved using various methods, including biocatalytic approaches.

Biocatalytic Reduction: The use of microorganisms or isolated enzymes offers a green and highly selective route to the desired enantiomer. For instance, the reduction of ethyl benzoylacetate using Geotrichum candidum has been shown to produce (S)-ethyl 3-hydroxy-3-phenylpropanoate with high enantiomeric excess.[2] Similarly, engineered whole-cell biocatalysts co-expressing mutant dehydrogenases and glucose dehydrogenase for cofactor regeneration have achieved complete conversion of the substrate with excellent enantiomeric excess (>99% e.e.) and high isolated yields.[1]

Another powerful chemical method is the asymmetric transfer hydrogenation (ATH) of β-ketoesters using Ru(II) complexes, which has been reported to yield the chiral ester with enantiomeric excess values greater than 99%.[3]

Enzymatic Kinetic Resolution

Kinetic resolution is a widely used technique that relies on the differential reaction rates of the two enantiomers with a chiral catalyst, typically an enzyme. In the case of racemic this compound, lipase-catalyzed transesterification is a robust and common method.[1] This process involves the selective acylation of one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

The choice of lipase (B570770), acylating agent, and solvent system significantly influences the efficiency and enantioselectivity of the resolution.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the synthesis and resolution of this compound.

Table 1: Asymmetric Synthesis of this compound via Reduction of Ethyl Benzoylacetate

| Catalyst/Method | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |

| Baker's Yeast | Ethyl Benzoylacetate | (S)-ethyl 3-hydroxy-3-phenylpropanoate | 85% | [2] |

| Geotrichum candidum | Ethyl Benzoylacetate | (S)-ethyl 3-hydroxy-3-phenylpropanoate | 98% | [2] |

| Engineered Whole-Cell Biocatalyst | Ethyl Benzoylacetate | (S)-ethyl 3-hydroxy-3-phenylpropanoate | >99% | [1] |

| Asymmetric Transfer Hydrogenation (Ru(II) complexes) | Ethyl 3-oxo-3-phenylpropanoate | Chiral 3-phenyl-3-hydroxypropanoic ester | >99% | [3] |

Table 2: Enzymatic Kinetic Resolution of Racemic this compound

| Enzyme | Method | Acylating Agent | Solvent | Conversion | Enantiomeric Excess (e.e.) of Remaining Ester | Enantiomeric Excess (e.e.) of Product | Reference |

| Lipase PS-C | Transesterification | Vinyl acetate | t-Butylmethylether | 55.6% | 100% ((S)-enantiomer) | 97.8% ((R)-ester) | [2] |

| Lipase PS-C | Transesterification | Vinyl propionate | Isopropylether | 52.1% | 99.9% ((S)-enantiomer) | 98.7% ((R)-ester) | [2] |

| Pseudomonas cepacia lipase (PCL) | Hydrolysis | - | Phosphate (B84403) buffer (pH 8) | 50% | 98% ((R)-enantiomer) | 93% ((S)-acid) | [4][5] |

| Pig Liver Esterase (PLE) | Hydrolysis | - | 20% aq. ethanol | - | 58% ((R)-enantiomer) | 46% ((S)-acid) | [4] |

| Lipase PS-30 (Pseudomonas sp.) | Hydrolysis | - | Phosphate buffer (pH 7) | 39% | - | 93% ((S)-acid) | [4] |

Experimental Protocols

General Procedure for Racemic this compound Synthesis

A common laboratory-scale synthesis involves an aldol (B89426) reaction.[4] Under a nitrogen atmosphere, n-butyllithium is added to a solution of diisopropylamine (B44863) in THF at -78°C to form lithium diisopropylamide (LDA). The corresponding ethyl ester (e.g., ethyl acetate) is then added dropwise to the LDA solution. After stirring, benzaldehyde (B42025) is added dropwise. The reaction mixture is stirred for several hours at -78°C and then quenched with a saturated ammonium (B1175870) chloride solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.[4]

General Procedure for Enzymatic Hydrolysis

Racemic this compound is combined with a phosphate buffer solution at a specific pH (e.g., 7 or 8) and the selected enzyme.[4] The mixture is stirred vigorously at room temperature. The progress of the reaction is monitored, and upon reaching the desired conversion, the reaction is stopped. The remaining ester and the produced acid are then separated and analyzed to determine their enantiomeric excess.[4]

General Procedure for Lipase-Catalyzed Transesterification

In a typical procedure, the racemic this compound, an acylating agent (e.g., vinyl acetate), and a lipase are added to an organic solvent.[2] The reaction mixture is shaken at a specific temperature. The conversion and enantiomeric excess of the remaining substrate and the acylated product are determined by gas chromatography.[2]

Visualizing Chirality and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

References

- 1. (S)-Ethyl 3-Hydroxy-3-phenylpropanoate Chiral Synthon [benchchem.com]

- 2. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]

- 3. fulir.irb.hr [fulir.irb.hr]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

(S)-Ethyl 3-hydroxy-3-phenylpropanoate: A Comprehensive Technical Guide for its Application as a Chiral Synthon

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethyl 3-hydroxy-3-phenylpropanoate is a valuable chiral building block, or synthon, extensively utilized in the stereoselective synthesis of a variety of pharmaceutical compounds. Its importance is underscored by its role as a key intermediate in the production of prominent drugs, most notably the selective serotonin (B10506) reuptake inhibitor (SSRI) (S)-fluoxetine. The presence of both a hydroxyl group and an ester functional group on a chiral scaffold makes it a versatile precursor for the introduction of new stereocenters and further molecular elaboration. This guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and comparative data to aid researchers in its effective utilization.

Physicochemical Properties

| Property | Value |

| IUPAC Name | ethyl (3S)-3-hydroxy-3-phenylpropanoate |

| CAS Number | 33401-74-0 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Colorless liquid |

| Odor | Aromatic |

Synthesis of (S)-Ethyl 3-hydroxy-3-phenylpropanoate

The enantiomerically pure form of ethyl 3-hydroxy-3-phenylpropanoate is critical for its use in pharmaceutical synthesis. Several methods have been developed for its preparation, broadly categorized into biocatalytic and chemical approaches.

Biocatalytic Approaches

Biocatalytic methods are often favored for their high enantioselectivity, mild reaction conditions, and reduced environmental impact.

This method employs whole cells of baker's yeast, which contain oxidoreductase enzymes capable of asymmetrically reducing the prochiral ketone of ethyl benzoylacetate to the corresponding (S)-alcohol.

Experimental Protocol:

-

Yeast Culture Preparation: In a sterilized flask, suspend 100 g of commercial baker's yeast in 500 mL of a 5% (w/v) aqueous glucose solution.

-

Activation: Stir the suspension at 30°C for 30 minutes to activate the yeast.

-

Substrate Addition: Add 5 g of ethyl benzoylacetate to the yeast suspension.

-

Reaction: Maintain the reaction mixture at 30°C with gentle agitation (e.g., 150 rpm on an orbital shaker) for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, centrifuge the reaction mixture to separate the yeast cells.

-

Extraction: Saturate the supernatant with sodium chloride and extract with ethyl acetate (B1210297) (3 x 200 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield (S)-ethyl 3-hydroxy-3-phenylpropanoate.

Kinetic resolution utilizes an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. Lipases from Pseudomonas cepacia (now known as Burkholderia cepacia) have shown excellent results.

Experimental Protocol:

-

Reaction Setup: In a dry flask, dissolve 10 g of racemic this compound in 100 mL of a suitable organic solvent (e.g., toluene (B28343) or tert-butyl methyl ether).

-

Acyl Donor: Add an acyl donor, such as vinyl acetate (1.5 equivalents).

-

Enzyme Addition: Add 1 g of immobilized Pseudomonas cepacia lipase (PCL).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 40-45°C) and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted (S)-alcohol and the acylated (R)-ester.

-

Enzyme Removal: Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separation and Purification: Concentrate the filtrate under reduced pressure. The unreacted (S)-ethyl 3-hydroxy-3-phenylpropanoate can be separated from the acylated (R)-enantiomer by silica gel column chromatography.

Chemical Approaches

This method involves the use of a chiral metal catalyst, such as a Ruthenium-BINAP complex, to stereoselectively hydrogenate the ketone group of ethyl benzoylacetate.

Experimental Protocol:

-

Catalyst Preparation (in situ): In an inert atmosphere glovebox, dissolve [RuCl₂(benzene)]₂ and (S)-BINAP in a degassed solvent like methanol (B129727) or ethanol.

-

Reaction Vessel: Charge a high-pressure autoclave with a solution of ethyl benzoylacetate in the chosen solvent.

-

Catalyst Addition: Transfer the prepared catalyst solution to the autoclave under an inert atmosphere.

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (typically 50-100 atm). Stir the reaction mixture at a controlled temperature (e.g., 50°C) until the reaction is complete (monitored by GC or HPLC).

-

Work-up: Carefully depressurize the autoclave.

-

Purification: Remove the catalyst by filtration through a pad of silica gel or celite. Concentrate the filtrate under reduced pressure and purify the product by column chromatography to yield (S)-ethyl 3-hydroxy-3-phenylpropanoate.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthetic methods, allowing for easy comparison.

| Synthesis Method | Catalyst/Biocatalyst | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |

| Asymmetric Reduction | Saccharomyces cerevisiae | 60-85 | >95 | Low cost, environmentally friendly | Lower yields, potential for byproduct formation |

| Kinetic Resolution | Pseudomonas cepacia Lipase | ~45 (for the S-enantiomer) | >98 | High e.e. for both enantiomers | Theoretical max. yield of 50%, requires separation |

| Asymmetric Hydrogenation | (S)-Ru-BINAP | >90 | >98 | High yield and e.e., scalable | High cost of catalyst, requires high pressure |

Application as a Chiral Synthon: Synthesis of (S)-Fluoxetine

(S)-Ethyl 3-hydroxy-3-phenylpropanoate is a crucial intermediate in the enantioselective synthesis of (S)-fluoxetine. The synthetic pathway involves several key transformations.

Caption: Synthetic pathway to (S)-Fluoxetine.

Visualizations of Key Concepts and Workflows

Principle of Enzymatic Kinetic Resolution

The following diagram illustrates the fundamental principle of kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture at a much faster rate than the other.

Caption: Principle of enzymatic kinetic resolution.

General Experimental Workflow for Biocatalytic Reduction

This workflow outlines the typical steps involved in a whole-cell biocatalytic reduction process.

Caption: Workflow for biocatalytic reduction.

Conclusion

(S)-Ethyl 3-hydroxy-3-phenylpropanoate is a highly valuable and versatile chiral synthon in modern organic synthesis, particularly for the pharmaceutical industry. The choice of synthetic method—be it biocatalytic or chemical—depends on factors such as cost, scalability, and environmental considerations. The detailed protocols and comparative data provided in this guide aim to equip researchers and drug development professionals with the necessary information to effectively synthesize and utilize this important chiral building block in their research and development endeavors.

Spectroscopic Profile of Ethyl 3-hydroxy-3-phenylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-hydroxy-3-phenylpropanoate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 1.25 | t | 7.1 | 3H | -OCH₂CH₃ |

| 2.75 | d | 6.3 | 2H | -CH(OH)CH₂ - |

| 3.5 (approx.) | br s | - | 1H | -OH |

| 4.15 | q | 7.1 | 2H | -OCH₂ CH₃ |

| 5.12 | t | 6.3 | 1H | -CH (OH)CH₂- |

| 7.25-7.40 | m | - | 5H | Ar-H |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 14.1 | -OCH₂C H₃ |

| 45.8 | -CH(OH)C H₂- |

| 60.8 | -OC H₂CH₃ |

| 70.3 | -C H(OH)CH₂- |

| 125.8 | Ar-C H (ortho) |

| 127.8 | Ar-C H (para) |

| 128.5 | Ar-C H (meta) |

| 142.7 | Ar-C (ipso) |

| 172.1 | C =O |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3450 (broad) | O-H stretch (alcohol) |

| 3030 | C-H stretch (aromatic) |

| 2980, 2930 | C-H stretch (aliphatic) |

| 1730 | C=O stretch (ester) |

| 1600, 1495, 1450 | C=C stretch (aromatic ring) |

| 1210, 1180 | C-O stretch (ester and alcohol) |

| 750, 700 | C-H bend (monosubstituted benzene) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular ion) |

| 149 | [M - OCH₂CH₃]⁺ |

| 107 | [C₆H₅CHOH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 79 | [C₆H₅]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled pulse sequence is employed. The spectral width is set to around 220 ppm. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

-

Sample Preparation (Solution): Alternatively, a dilute solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃) is prepared and placed in a solution cell with an appropriate path length (typically 0.1 to 1.0 mm). A spectrum of the pure solvent is also recorded for background subtraction.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 to 32 scans is usually sufficient.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent such as methanol (B129727) or acetonitrile (B52724) is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the Physical Characteristics of Ethyl 3-hydroxy-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of Ethyl 3-hydroxy-3-phenylpropanoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document collates available data on its physical properties, spectroscopic signature, and relevant experimental protocols, presented in a clear and accessible format for laboratory and development use.

Core Physical Properties

This compound is typically a colorless liquid with a characteristic aromatic odor.[1] It is recognized for its role as a versatile building block in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals.[2]

The following table summarizes the key quantitative physical data available for this compound. It is important to note that some properties may be reported for specific enantiomers, such as the (S)- or (R)-form.

| Property | Value | Conditions | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [3] | |

| Molecular Weight | 194.23 g/mol | [3] | |

| Boiling Point | 195 °C | at 11 Torr | [1] |

| Density | 1.51 g/mL | [1] | |

| Refractive Index | n20/D 1.510 | at 20 °C | [1] |

| Optical Activity ([α]20/D) | +51±2° | c = 1% in chloroform (B151607) (for (+)-(R)-enantiomer) |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While comprehensive public spectral data for the exact molecule is limited, information for closely related compounds and general spectral characteristics are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad absorption band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A strong absorption peak around 1730 cm⁻¹ is characteristic of the C=O stretching of the ester group.

Solubility Profile

While specific quantitative solubility data for this compound in various solvents is not extensively documented, general solubility characteristics can be inferred from its structure and from data on similar compounds like ethyl propanoate. It is expected to have limited solubility in water and good solubility in common organic solvents such as ethanol, methanol, acetone, dichloromethane, and ethyl acetate (B1210297).

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of this compound.

Synthesis via Reformatsky Reaction

A common and effective method for the synthesis of this compound is the Reformatsky reaction.

Reaction Scheme:

Caption: Synthesis of this compound via the Reformatsky Reaction.

Detailed Protocol:

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add zinc dust. The zinc is activated by stirring with a small amount of iodine in dry toluene under a nitrogen atmosphere until the iodine color disappears.

-

Reaction Initiation: A solution of benzaldehyde and ethyl bromoacetate in dry toluene is added dropwise to the activated zinc suspension.

-

Reaction Progression: The reaction mixture is heated to reflux and maintained at this temperature with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and then quenched by the slow addition of dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

General Experimental Workflow for Purification and Characterization

The following diagram outlines a general workflow for the purification and subsequent characterization of synthesized this compound.

Caption: General workflow for the purification and characterization of the compound.

Biological Activity

Currently, there is limited publicly available information regarding specific biological signaling pathways directly modulated by this compound. Its primary significance in the pharmaceutical industry lies in its role as a chiral precursor for the synthesis of more complex, biologically active molecules.[1][2] Further research may elucidate any intrinsic pharmacological activities of this compound.

References

The Pivotal Role of Beta-Hydroxy Esters in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-hydroxy esters, a diverse class of organic molecules, are integral to a wide array of biological processes, ranging from fundamental energy metabolism to complex cellular signaling and host-microbe interactions. This technical guide provides an in-depth exploration of the biological significance of these compounds, with a primary focus on the prominent ketone body, D-β-hydroxybutyrate (BHB), and extending to other relevant members of this chemical family, including the monomeric units of polyhydroxyalkanoates (PHAs) and various β-hydroxy fatty acids. We delve into their roles as signaling molecules, metabolic intermediates, and precursors for bioactive compounds. This guide offers a comprehensive overview of their mechanisms of action, quantitative data on their biological activities, detailed experimental protocols for their study, and their burgeoning applications in drug development and biotechnology.

Introduction: The Expanding Universe of Beta-Hydroxy Esters

Beta-hydroxy esters are characterized by a hydroxyl group positioned on the third carbon atom relative to a carbonyl group within an ester functional group. This structural motif imparts unique chemical properties that are leveraged by biological systems for a variety of functions. While historically viewed primarily as metabolic intermediates, recent research has unveiled their critical roles as signaling molecules that modulate gene expression, influence cellular function, and mediate physiological responses to environmental cues.

This guide will systematically explore the multifaceted biological significance of beta-hydroxy esters, providing researchers and drug development professionals with a foundational understanding of this important class of molecules. We will cover their endogenous production, their interactions with cellular machinery, and their therapeutic potential.

D-β-Hydroxybutyrate: A Paradigm of a Signaling Metabolite

D-β-hydroxybutyrate (BHB) is the most abundant ketone body in mammals, produced primarily in the liver from the oxidation of fatty acids during periods of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet.[1][2] Beyond its well-established role as an alternative energy source for extrahepatic tissues like the brain, heart, and skeletal muscle, BHB has emerged as a crucial signaling molecule with pleiotropic effects.[1][3]

Epigenetic Regulation via Histone Deacetylase (HDAC) Inhibition

A key signaling function of BHB is its ability to act as an endogenous inhibitor of class I and IIa histone deacetylases (HDACs).[1] By inhibiting HDACs, BHB promotes the acetylation of histone proteins, leading to a more open chromatin structure and the transcriptional activation of specific genes. This mechanism links cellular metabolism to the regulation of gene expression.

Quantitative Data: HDAC Inhibition by D-β-Hydroxybutyrate

| HDAC Isoform | IC50 (mM) | Reference |

| HDAC1 | 2.4 - 5.3 | [1] |

| HDAC3 | 2.4 - 5.3 | [1] |

| HDAC4 | 2.4 - 5.3 | [1] |

Cell Surface Receptor-Mediated Signaling

BHB also exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs) on the cell surface, namely Hydroxycarboxylic Acid Receptor 2 (HCAR2) and Free Fatty Acid Receptor 3 (FFAR3).[4]

-

HCAR2 Activation: The activation of HCAR2, a Gαi/o-coupled receptor, by BHB leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects.[1] In adipocytes, this signaling cascade inhibits lipolysis, creating a negative feedback loop that reduces the release of free fatty acids, the precursors for ketone body synthesis.[1] In immune cells, HCAR2 activation has been shown to exert anti-inflammatory effects.[4]

-

FFAR3 Modulation: The interaction of BHB with FFAR3 is more complex, with evidence suggesting it can act as an antagonist.[4] FFAR3 is activated by short-chain fatty acids (SCFAs) produced by gut microbiota. By antagonizing FFAR3, BHB may modulate the influence of gut-derived metabolites on host physiology.[4]

Quantitative Data: Receptor Activation by D-β-Hydroxybutyrate

| Receptor | Ligand | Parameter | Value | Reference |

| HCAR2 | D-β-hydroxybutyrate | EC50 | 0.7 mM | [4] |

| HCAR2 | Niacin | K_D | 0.058 µM | [5] |

| HCAR2 | Acipimox | K_D | 0.429 µM | [5] |

| HCAR2 | MK-6892 | K_D | 0.022 µM | [5] |

Physiological Concentrations of D-β-Hydroxybutyrate

The concentration of BHB in the blood varies significantly depending on the metabolic state.

| Condition | Plasma BHB Concentration (mmol/L) | Reference |

| Overnight Fast | < 0.27 | [6] |

| Severe Ketotic State | 3:1 to 7:1 ratio with acetoacetate (B1235776) | [6] |

Polyhydroxyalkanoates (PHAs): Bacterial Energy Stores and Bioplastic Precursors

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage granules.[4] These biopolymers are composed of repeating β-hydroxyalkanoate monomer units. The most common PHA is poly(3-hydroxybutyrate) (PHB), a homopolymer of (R)-3-hydroxybutyrate. Other PHAs can be copolymers containing various β-hydroxy fatty acid monomers, such as 3-hydroxyvalerate, 3-hydroxyhexanoate, and 3-hydroxyoctanoate. The composition of the PHA polymer is influenced by the bacterial strain and the available carbon source.

From a biological standpoint, PHAs serve a similar function to glycogen (B147801) and triglycerides in animals, providing a reserve of carbon and energy that can be mobilized during periods of nutrient limitation. The monomeric β-hydroxyalkanoates can be released from the polymer and enter cellular metabolic pathways.

Other Biologically Significant Beta-Hydroxy Esters

Beyond BHB and PHA monomers, other β-hydroxy esters play important roles in biology.

-

β-Hydroxy Fatty Acids: These molecules are intermediates in fatty acid β-oxidation. Under certain conditions, such as elevated mitochondrial NADH:NAD+ ratios, these intermediates can accumulate.[7] Some β-hydroxy fatty acids have also been shown to possess biological activities, including antimicrobial and anti-inflammatory properties.[8] For instance, (R)-3-hydroxyoctanoic acid has demonstrated antimicrobial activity.[9]

-

β-Lactones: These are cyclic esters of β-hydroxy carboxylic acids. Many natural products contain a β-lactone ring, which often confers potent biological activity, including antibiotic and enzyme-inhibiting properties.[2] The strained four-membered ring of β-lactones makes them reactive electrophiles, enabling them to covalently modify biological targets.[2]

Beta-Hydroxy Esters in Drug Development

The chiral β-hydroxy ester motif is a valuable building block in the synthesis of a wide range of pharmaceuticals. The stereospecific introduction of the hydroxyl and ester functionalities is a critical step in the total synthesis of many complex drug molecules.

Precursors to Statins

A prominent example is the use of chiral β-hydroxy esters in the synthesis of the side chains of statin drugs, which are inhibitors of HMG-CoA reductase and are widely used to lower cholesterol.[10][11] The synthesis of the characteristic dihydroxy acid side chain of statins often involves the stereoselective reduction of a β-keto ester to a β-hydroxy ester.[12]

Antiviral and Other Therapeutic Agents

Beta-hydroxy esters also serve as precursors for the synthesis of various other therapeutic agents, including antiviral drugs. For instance, novel β-D-N4-hydroxycytidine ester prodrugs have been developed as potential treatments for SARS-CoV-2.[13] The ester moiety can be used to improve the pharmacokinetic properties of the parent drug.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of D-β-Hydroxybutyrate in Biological Samples

Principle: This enzymatic assay is based on the oxidation of β-hydroxybutyrate to acetoacetate by the enzyme β-hydroxybutyrate dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.

Materials:

-

β-Hydroxybutyrate Assay Kit (commercially available)

-

Microplate reader capable of measuring absorbance at 340 nm

-

Biological samples (serum, plasma, urine, tissue homogenates)

-

Perchloric acid (PCA) for deproteinization

Procedure:

-

Sample Preparation:

-

For serum, plasma, and urine, centrifuge to remove any particulate matter.

-

For tissue samples, homogenize in an appropriate buffer and deproteinize using PCA. Neutralize the supernatant with KOH.

-

-

Standard Curve Preparation: Prepare a series of β-hydroxybutyrate standards of known concentrations.

-

Assay Reaction:

-

Add samples and standards to the wells of a microplate.

-

Add the reaction mix containing β-hydroxybutyrate dehydrogenase and NAD+.

-

Incubate at 37°C for 30 minutes.

-

-

Measurement: Measure the absorbance at 340 nm.

-

Calculation: Determine the concentration of β-hydroxybutyrate in the samples by comparing their absorbance to the standard curve.

Analysis of Polyhydroxyalkanoate (PHA) Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method involves the acid-catalyzed methanolysis of the PHA polymer to convert the constituent β-hydroxyalkanoate monomers into their corresponding methyl esters. These volatile derivatives are then separated and quantified by GC-MS.

Materials:

-

Lyophilized PHA-containing bacterial cells

-

Methanol containing 3% (v/v) sulfuric acid

-

Internal standard (e.g., methyl benzoate)

-

GC-MS system

Procedure:

-

Methanolysis:

-

To a known weight of lyophilized cells, add a mixture of methanol/sulfuric acid and chloroform.

-

Add the internal standard.

-

Heat the mixture in a sealed tube at 100°C for 2.5 hours.

-

-

Extraction:

-

After cooling, add water and vortex thoroughly.

-

Allow the phases to separate and collect the lower chloroform phase containing the methyl esters.

-

-

GC-MS Analysis:

-

Inject an aliquot of the chloroform phase into the GC-MS.

-

Separate the methyl esters on a suitable capillary column.

-

Identify the monomers based on their mass spectra and retention times.

-

Quantify the monomers by comparing their peak areas to that of the internal standard.

-

Radioligand Binding Assay for HCAR2

Principle: This assay measures the binding of a radiolabeled ligand to the HCAR2 receptor in a competitive manner. The displacement of the radioligand by an unlabeled compound (e.g., BHB) is used to determine the binding affinity of the unlabeled compound.

Materials:

-

Cell membranes prepared from cells overexpressing HCAR2

-

Radioligand (e.g., [³H]-Niacin)

-

Unlabeled competitor (e.g., D-β-hydroxybutyrate)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation:

-

In a microplate, combine the cell membranes, radioligand, and varying concentrations of the unlabeled competitor.

-

Incubate at room temperature to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of the unlabeled competitor.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

References

- 1. Pharmacokinetics of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecular recognition and activation mechanism of short-chain fatty acid receptors FFAR2/3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. purdue.edu [purdue.edu]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. helix.chem.bg.ac.rs [helix.chem.bg.ac.rs]

- 11. researchgate.net [researchgate.net]

- 12. Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View [mdpi.com]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Enantioselective Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of Ethyl 3-hydroxy-3-phenylpropanoate, a key chiral building block in the synthesis of various pharmaceuticals. The focus is on providing a comparative overview of different synthetic strategies, including enzymatic kinetic resolution and direct asymmetric aldol (B89426) and Reformatsky reactions.

Introduction

Optically active β-hydroxy esters are crucial intermediates in the pharmaceutical industry. This compound, in particular, serves as a vital precursor for the synthesis of important drugs. Achieving high enantiopurity of this compound is therefore of significant interest. This application note details reliable and reproducible methods for its enantioselective synthesis, providing researchers with the necessary information to select and implement the most suitable protocol for their specific needs.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for various enantioselective methods for the synthesis of this compound, allowing for a clear comparison of their efficiency and stereoselectivity.

Table 1: Enzymatic Kinetic Resolution of Racemic this compound

| Enzyme | Acylating Agent | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of (S)-ester (%) | Enantiomeric Excess (ee) of (R)-ester (%) |

| Lipase PS-C | Vinyl acetate (B1210297) | t-Butyl methyl ether | 20 | 55.6 | 100 | 97.8 (as acetate) |

| Lipase PCL | - | Phosphate Buffer | - | 50 | 98 (R)-ester | 93 (S)-acid |

| Lipase PS | Vinyl caproate | - | 35 | - | >99 | ~90 (as caproate) |

Table 2: Direct Enantioselective Synthesis of this compound

| Reaction Type | Chiral Catalyst/Ligand | Reagents | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |

| Reformatsky | Prolinol ligand | EtI, Me2Zn | - | - | up to 98 | up to 95 |

| Reformatsky | Bisoxazolidine ligand | EtI, Me2Zn | - | 1 | up to 94 | 75-80 |

| Mukaiyama Aldol | Chiral Lewis Acid | Silyl ketene (B1206846) acetal | Dichloromethane | - | High | High |

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution using Lipase PS-C

This protocol describes the kinetic resolution of racemic this compound via lipase-catalyzed transesterification.

Materials:

-

Racemic this compound

-

Lipase PS-C (Pseudomonas cepacia)

-

Vinyl acetate

-

t-Butyl methyl ether

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a clean vial, prepare a solution of vinyl acetate (0.2 ml, 4% v/v) in t-butyl methyl ether (4.75 ml).

-

To this solution, add racemic this compound (0.05 ml, 1% v/v).

-

Add Lipase PS-C (0.2 g, 4% w/v) to the mixture.

-

Seal the vial and shake the reaction mixture at 150 rpm and 45°C for 20 hours.

-

After 20 hours, stop the reaction and separate the enzyme by filtration or centrifugation.

-

The supernatant contains the unreacted (S)-ethyl 3-hydroxy-3-phenylpropanoate and the acylated (R)-ethyl 3-O-acetyl-3-phenylpropanoate.

-

The products can be purified by column chromatography.

-

Determine the enantiomeric excess of the products using chiral gas chromatography or high-performance liquid chromatography.

Protocol 2: Asymmetric Reformatsky Reaction using a Prolinol Ligand

This protocol outlines a direct enantioselective synthesis of β-hydroxy esters through a Me2Zn-mediated Reformatsky reaction catalyzed by a chiral prolinol ligand.[1]

Materials:

-

Ethyl iodoacetate

-

Dimethylzinc (B1204448) (Me2Zn) solution

-

Chiral prolinol ligand

-

Anhydrous solvent (e.g., toluene (B28343) or THF)

-

Standard Schlenk line or glovebox for handling air-sensitive reagents

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral prolinol ligand (typically 5-10 mol%).

-

Add the anhydrous solvent, followed by the dropwise addition of the dimethylzinc solution at a controlled temperature (e.g., 0°C).

-

Stir the mixture for a specified time to allow for the formation of the zinc-ligand complex.

-

Add benzaldehyde to the reaction mixture.

-

Slowly add ethyl iodoacetate to the solution.

-

Allow the reaction to proceed at the specified temperature for the required duration, monitoring the progress by TLC or GC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched this compound.

-

Determine the yield and enantiomeric excess of the product.

Mandatory Visualizations

General Workflow for Enantioselective Synthesis

Caption: A generalized workflow for the enantioselective synthesis of this compound.